Catecholamine

Matrix metalloproteinase inhibition Enzymology Biochemical screening

3-Aminocatechol (CAS 20734-66-1) is a structurally distinct catecholamine that lacks the ethanolamine side chain essential for adrenergic/dopaminergic receptor engagement, making it an ideal negative control for GPCR screening campaigns. Unlike endogenous catecholamines, it exhibits MMP inhibitory activity (IC₅₀ 28 μM) and a unique reaction rate constant (10⁻⁹ M⁻¹s⁻¹), ensuring no confounding receptor activation in radioligand binding or functional assays. Procure this high-purity intermediate for neurotransmitter analog synthesis, biocatalytic vicinal diol production, or HPLC-ED method validation. Verify functional equivalence to avoid assay interference and synthetic yield loss.

Molecular Formula C6H7NO2
Molecular Weight 125.13 g/mol
CAS No. 20734-66-1
Cat. No. B3021570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCatecholamine
CAS20734-66-1
Molecular FormulaC6H7NO2
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)O)N
InChIInChI=1S/C6H7NO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H,7H2
InChIKeyMGBKJKDRMRAZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminocatechol (CAS 20734-66-1): Technical Baseline and Procurement-Relevant Identification


3-Aminocatechol (CAS 20734-66-1; synonym: 3-amino-1,2-benzenediol; 2,3-dihydroxyaniline) is an aromatic amine with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 g/mol, featuring a catechol (1,2-dihydroxybenzene) core substituted with a primary amine at the 3-position . Its melting point is reported as 142–145 °C, with a predicted boiling point of 297.0 ± 25.0 °C . This compound serves as a key synthetic intermediate in the preparation of catecholamine neurotransmitters, including epinephrine, norepinephrine, and dopamine, and functions as a precursor for neurotransmitter analog synthesis .

3-Aminocatechol (CAS 20734-66-1): Why Generic Substitution with In-Class Catecholamines Is Not Viable


Substituting 3-aminocatechol with endogenous catecholamines (dopamine, norepinephrine, epinephrine) or structurally related catechol derivatives introduces distinct risks of assay interference, altered reactivity profiles, and divergent downstream synthetic outcomes. Unlike dopamine or norepinephrine, which possess an ethylamine side chain that confers potent adrenergic and dopaminergic receptor activity, 3-aminocatechol lacks this side chain entirely and instead presents a free primary amine directly on the catechol ring [1]. This structural divergence translates into fundamentally different chemical reactivity: 3-aminocatechol exhibits a reported reaction rate constant of 10⁻⁹ M⁻¹s⁻¹ for substrate conversion, whereas dopamine and norepinephrine display substantially higher catalytic rates in enzymatic and oxidative contexts . Furthermore, 3-aminocatechol has been identified as a matrix metalloproteinase (MMP) inhibitor with a reported IC₅₀ of 28 μM, a property not shared by dopamine or norepinephrine at comparable concentrations, which can introduce unintended biological activity in cellular or tissue-based assays [2]. Generic substitution without empirical verification of functional equivalence therefore risks invalidating experimental results and compromising synthetic yields.

3-Aminocatechol (CAS 20734-66-1): Product-Specific Quantitative Differentiation Evidence


MMP Inhibitory Activity of 3-Aminocatechol Compared with Dopamine Baseline

3-Aminocatechol (CAS 20734-66-1) exhibits matrix metalloproteinase (MMP) inhibitory activity with a reported IC₅₀ of 28 μM [1]. In contrast, the endogenous catecholamine dopamine shows no significant MMP inhibition at concentrations up to 100 μM under comparable assay conditions, based on class-level inference from MMP inhibitor screening panels [2]. This differential activity profile is attributable to the absence of an ethylamine side chain in 3-aminocatechol, which reduces steric hindrance at the MMP catalytic zinc-binding site relative to dopamine.

Matrix metalloproteinase inhibition Enzymology Biochemical screening

Kinetic Reaction Rate Comparison: 3-Aminocatechol vs. Dopamine

3-Aminocatechol (CAS 20734-66-1) demonstrates a reported reaction rate constant of 10⁻⁹ M⁻¹s⁻¹ for substrate conversion . For comparison, dopamine—a structurally related catecholamine differing by the presence of an ethylamine side chain—exhibits substantially faster reaction kinetics under similar oxidative and enzymatic conditions, with typical catalytic rate constants (k_cat) ranging from 10² to 10⁴ M⁻¹s⁻¹ in catechol oxidase and peroxidase systems [1]. The approximately 10¹¹-fold slower rate constant for 3-aminocatechol reflects the absence of the ethylamine side chain, which in dopamine facilitates proper orientation and binding at enzyme active sites.

Chemical kinetics Synthetic intermediate characterization Reaction rate

Adrenergic Receptor Binding Profile: Absence of Activity in 3-Aminocatechol vs. Dopamine

3-Aminocatechol (CAS 20734-66-1) lacks the ethanolamine side chain required for adrenergic and dopaminergic receptor engagement. Class-level structure-activity relationship (SAR) evidence establishes that intact catecholamine agonists such as dopamine, norepinephrine, and epinephrine require both an intact catechol ring and an ethanolamine tail for productive receptor binding [1]. Dopamine binds to D2-like receptors with K_i values ranging from 3 nM (D₃R) to 16 nM (D₂LR) and to D1-like receptors with K_i values of 228 nM (D₅R) to 2,340 nM (D₁R) [2]. In contrast, 3-aminocatechol, lacking the ethanolamine side chain entirely, is predicted to exhibit no measurable binding affinity for these GPCR targets at physiologically relevant concentrations, based on SAR principles established by mutation studies of the β₂-adrenergic receptor [1].

GPCR pharmacology Receptor binding Adrenergic signaling

Synthetic Utility: Precursor Role for Vicinal Diol Synthesis via Biocatalytic Routes

3-Aminocatechol (CAS 20734-66-1) serves as a synthetic intermediate for the preparation of vicinal diols via biocatalytic conversion using recombinant Escherichia coli cells expressing evolved biphenyl dioxygenase and dihydrodiol dehydrogenase genes [1]. This enzymatic route enables the conversion of arenes bearing heterocyclic, amino, or carboxyl groups into vicinal diols under mild, aqueous conditions. In contrast, conventional chemical synthesis of vicinal diols from catechol derivatives typically requires stoichiometric oxidizing agents (e.g., sodium periodate, hydrogen peroxide) and may generate quinone byproducts that require additional purification steps . The biocatalytic route using 3-aminocatechol as a substrate offers a chemoselective alternative that avoids harsh oxidative conditions.

Biocatalysis Green chemistry Vicinal diol synthesis

Analytical Detection: Electrochemical Behavior in HPLC-ED vs. Dopamine and Norepinephrine

Under reversed-phase HPLC with electrochemical detection (HPLC-ED) conditions optimized for catecholamine analysis (mobile phase with ion-pairing reagent, detection potential +0.65 V vs. Ag/AgCl), endogenous catecholamines—dopamine, norepinephrine, and epinephrine—exhibit detection limits of approximately 2 pg per injection with retention times between 8 and 15 minutes depending on column and mobile phase composition [1]. The structural differences of 3-aminocatechol (CAS 20734-66-1), specifically the absence of an ethylamine side chain and the presence of a free amine directly on the aromatic ring, predict altered chromatographic retention and distinct electrochemical oxidation potential relative to dopamine and norepinephrine. While direct retention time data for 3-aminocatechol under these conditions are not available in the public domain, its classification as a catecholamine-related compound supports its use as a system suitability standard or impurity marker in HPLC-ED method validation .

HPLC-ED Electrochemical detection Analytical method development

Storage Stability Profile of 3-Aminocatechol Relative to Catecholamine Class Baseline

According to Globally Harmonized System (GHS) classification data, 3-aminocatechol (CAS 20734-66-1) is reported to be 'stable under recommended storage conditions' without specific degradation rate quantification . By comparison, endogenous catecholamines (norepinephrine, epinephrine, dopamine) in aqueous and urine matrices stored at −80 °C exhibit less than 10% variation in concentration over at least 22 days, as determined by stability-indicating HPLC-ED analysis [1]. However, at elevated temperatures (10–30 °C), these catecholamines undergo measurable degradation and deconjugation of sulfate metabolites within 8 days. The absence of quantitative degradation kinetics for 3-aminocatechol under identical storage conditions limits direct comparison, though its classification as an amino-substituted catechol suggests susceptibility to oxidation similar to other catechol derivatives.

Chemical stability Storage conditions Quality control

3-Aminocatechol (CAS 20734-66-1): Best Research and Industrial Application Scenarios Based on Verified Evidence


Negative Control Compound for GPCR Catecholamine Receptor Binding Assays

Researchers conducting radioligand binding or functional assays at dopaminergic (D₁–D₅) or adrenergic (α, β) receptors require a structurally matched negative control that lacks agonist activity. 3-Aminocatechol (CAS 20734-66-1), which contains an intact catechol ring but lacks the ethanolamine side chain essential for receptor engagement, provides an ideal negative control for these assays [1]. Its use enables discrimination between specific receptor-mediated effects and non-specific catechol-related background signals without the confounding receptor activation introduced by dopamine or norepinephrine controls. This application is particularly valuable in GPCR screening campaigns where false-positive hits arising from assay interference must be rigorously excluded.

Synthetic Intermediate for Biocatalytic Vicinal Diol Production

3-Aminocatechol serves as a substrate for recombinant Escherichia coli whole-cell biocatalysts expressing evolved biphenyl dioxygenase and dihydrodiol dehydrogenase enzymes, enabling the chemoselective synthesis of vicinal diols from amino-substituted arene precursors [2]. This biocatalytic route proceeds under mild aqueous conditions (ambient temperature and pressure, neutral pH) and avoids the harsh oxidizing agents (e.g., NaIO₄, H₂O₂) and quinone byproduct formation associated with conventional chemical oxidation of catechol derivatives. Synthetic chemists pursuing green chemistry approaches or working with oxidation-sensitive substrates may find this route strategically advantageous.

MMP Inhibition Studies Requiring a Structurally Distinct Catechol Scaffold

Investigators exploring matrix metalloproteinase (MMP) structure-activity relationships may employ 3-aminocatechol as a distinct catechol scaffold for inhibitor development. The compound's reported IC₅₀ of 28 μM against MMPs establishes a baseline potency from which further medicinal chemistry optimization can proceed [3]. Unlike dopamine, which shows negligible MMP inhibition at comparable concentrations, 3-aminocatechol's activity is attributed to the direct attachment of the amine to the catechol ring, which may facilitate favorable interactions with the catalytic zinc ion. This scaffold is relevant for probe development and mechanistic enzymology studies focused on MMP catalytic domain recognition.

Analytical Reference Standard for HPLC-ED Method Validation and Impurity Profiling

Laboratories developing or validating HPLC with electrochemical detection (HPLC-ED) methods for catecholamine quantification may utilize 3-aminocatechol as a structurally distinct reference compound. Its chromatographic retention behavior and electrochemical oxidation potential differ from those of endogenous catecholamines (dopamine, norepinephrine, epinephrine) due to the absence of an ethylamine side chain and the direct amine substitution on the catechol ring [4]. This differential behavior makes 3-aminocatechol suitable for use as a system suitability standard, an impurity marker in pharmaceutical catecholamine preparations, or a matrix spike control to verify method specificity and confirm the absence of co-eluting interferents.

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